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molecular formula C10H17NO2 B2596353 Decahydroquinoline-2-carboxylic acid CAS No. 79799-18-1

Decahydroquinoline-2-carboxylic acid

Cat. No. B2596353
M. Wt: 183.251
InChI Key: DIWCUPFNJXAUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04291163

Procedure details

A mixture of quinoline-2-carboxylic acid (30 g, 0.17 mole), glacial acetic acid (1000 ml), and PtO2 (2.0 g) was subjected to hydrogenation at room temperature for 3 hours using 51.7 psia H2 (theory: 58.7 psia H2). The catalyst was removed by filtration and the filtrate was stripped of solvent under reduced pressure. The residue was dissolved in acetonitrile (300 ml) and the mixture was cooled. The product was collected by filtration and washed with acetonitrile and ether; m.p. 254°-258°; yield: 20 g. The filtrate was diluted with ether, cooled, and the product was collected by filtration. The two products were combined to give 23 g (74%) of decahydroquinoline-2-carboxylic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([OH:13])=[O:12]>O=[Pt]=O.C(O)(=O)C>[NH:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH:2]1[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Quantity
2 g
Type
catalyst
Smiles
O=[Pt]=O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetonitrile (300 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile and ether
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C(CCC2CCCCC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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